4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one
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Overview
Description
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one is a complex organic compound with the molecular formula C20H20N2O2 and a molecular weight of 320.39 g/mol . This compound features a morpholinone core substituted with benzyl and indolylmethyl groups, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of indole derivatives with morpholinone precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Scientific Research Applications
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating signaling pathways and exerting biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one can be compared with other indole-containing compounds and morpholinone derivatives:
Similar Compounds: Indole-3-carbinol, 5-bromoindole, and morpholin-3-one derivatives.
Uniqueness: The combination of benzyl and indolylmethyl groups on the morpholinone core makes this compound unique, offering distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
4-benzyl-5-(1H-indol-3-ylmethyl)morpholin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-20-14-24-13-17(22(20)12-15-6-2-1-3-7-15)10-16-11-21-19-9-5-4-8-18(16)19/h1-9,11,17,21H,10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUMSCXALUUQEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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